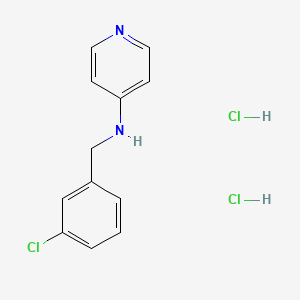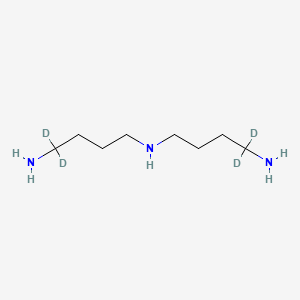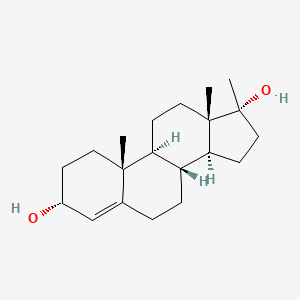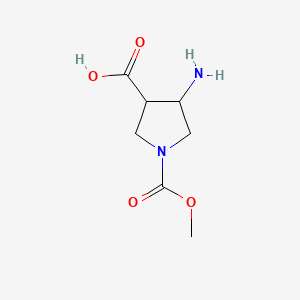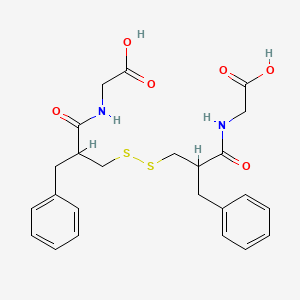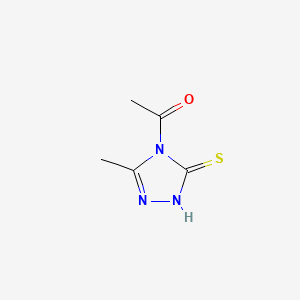
2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-methylethyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-methylethyl)-(9CI) is a chemical compound commonly known as pulegone. It is a naturally occurring monoterpene found in various plants and essential oils, including pennyroyal, peppermint, and spearmint. Pulegone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. In
Mecanismo De Acción
The mechanism of action of pulegone is not fully understood. However, studies have shown that pulegone can interact with various receptors and enzymes in the body, including the transient receptor potential cation channel subfamily A member 1 (TRPA1) and the cytochrome P450 enzymes. Pulegone has been shown to activate TRPA1, which is involved in the perception of pain and inflammation. Pulegone has also been shown to inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.
Biochemical and Physiological Effects:
Pulegone has been shown to have various biochemical and physiological effects. In vitro studies have shown that pulegone can induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. In vivo studies have shown that pulegone can reduce pain and inflammation in animal models. Pulegone has also been shown to have insecticidal and repellent effects on various insect species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pulegone has several advantages for lab experiments. It is readily available from natural sources and can be synthesized by various methods. Pulegone is also relatively stable and easy to handle. However, pulegone has some limitations for lab experiments. It has a low solubility in water, which can limit its use in aqueous systems. Pulegone can also be toxic at high concentrations, which can limit its use in cell culture and animal studies.
Direcciones Futuras
There are several future directions for the study of pulegone. In medicinal chemistry, pulegone can be further studied for its potential use as an antitumor, anti-inflammatory, and analgesic agent. In biochemistry, pulegone can be further studied for its potential use as a chiral building block in the synthesis of various compounds. In agriculture, pulegone can be further studied for its potential use as a natural insecticide and repellent. Further studies are also needed to understand the mechanism of action of pulegone and its potential interactions with other drugs and toxins.
Métodos De Síntesis
Pulegone can be synthesized by various methods, including isolation from natural sources, chemical synthesis, and biotransformation. The most common method for synthesizing pulegone is the isolation from essential oils of plants such as pennyroyal, peppermint, and spearmint. The chemical synthesis of pulegone involves the conversion of menthone to pulegone by oxidation. Biotransformation of menthol by microorganisms can also produce pulegone.
Aplicaciones Científicas De Investigación
Pulegone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, pulegone has been studied for its potential antitumor, anti-inflammatory, and analgesic properties. In biochemistry, pulegone has been studied for its potential use as a chiral building block in the synthesis of various compounds. In agriculture, pulegone has been studied for its potential use as a natural insecticide and repellent.
Propiedades
Número CAS |
143612-02-6 |
|---|---|
Nombre del producto |
2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-methylethyl)-(9CI) |
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 |
Nombre IUPAC |
4-hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-6-10(3,12)5-4-9(8)11/h4-7,12H,1-3H3 |
Clave InChI |
WRZMTCFJCIPNFG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(C=CC1=O)(C)O |
Sinónimos |
2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




